2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic compound characterized by the presence of a bromine atom at the second position, a fluorine atom at the third position, and a trifluoromethyl group at the fifth position on the benzene ring. Its molecular formula is , and it has a molecular weight of 253.02 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .
The unique combination of bromine, fluorine, and trifluoromethyl groups in 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde enhances its reactivity profile compared to similar compounds, making it particularly valuable for specialized applications in organic synthesis and material development .
The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde involves several steps:
2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde has potential applications in various fields:
Interaction studies involving 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde are essential for understanding its reactivity and potential biological effects. Investigating how this compound interacts with various biological targets can reveal insights into its mechanism of action and therapeutic potential. Studies may include:
Several compounds share structural similarities with 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Structure | Contains a bromine atom at position 2 and trifluoromethyl group at position 5; versatile in
Multi-Step Bromination-Fluorination StrategiesThe sequential introduction of bromine and fluorine atoms onto a benzaldehyde scaffold requires careful optimization to avoid undesired side reactions. A common approach involves initial bromination at the ortho position relative to the aldehyde group, followed by fluorination at the meta position. For instance, one patent describes the use of o-trifluoromethyl toluene dichloride as a precursor, which undergoes bromination using N-bromosuccinimide (NBS) in dichloroethane under Lewis acid catalysis (e.g., aluminum trichloride) to introduce bromine at position 2. Subsequent fluorination is achieved via hydrogen fluoride (HF) in the presence of antimony trifluoride (SbF₃) at 60–110°C, leveraging the electron-withdrawing effect of the trifluoromethyl group to direct fluorine to position 3. Critical to this strategy is the selection of solvent systems. Polar aprotic solvents like methyl tert-butyl ether (MTBE) enhance the solubility of intermediates, while minimizing hydrolysis of the aldehyde functionality. Reaction yields for this two-step process typically range from 75% to 90%, depending on the purity of the dichlorotoluene precursor and the stoichiometry of the brominating agent. Challenges include controlling exothermic reactions during bromine addition and managing the corrosive nature of HF, which necessitates specialized reactor materials such as Hastelloy or polytetrafluoroethylene (PTFE)-lined equipment. Selective Ortho-Directing Group Utilization in HalogenationThe aldehyde group in 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde acts as a meta-directing group, while the trifluoromethyl substituent exerts a strong ortho/para-directing influence due to its electron-withdrawing nature. This interplay enables precise regiocontrol during halogenation. Crystallographic studies of analogous compounds reveal that the benzaldehyde oxygen adopts a trans configuration relative to the bromine atom, stabilizing the transition state through intramolecular halogen bonding. For example, in the synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde, the trifluoromethyl group directs bromine to the ortho position, with a reported torsional angle of 174.3° between the aldehyde oxygen and the aromatic ring. Lewis acids such as zinc bromide (ZnBr₂) further enhance regioselectivity by coordinating to the aldehyde oxygen, effectively blocking electrophilic attack at the meta position. This method achieves >97% regiochemical purity when applied to fluorinated benzaldehyde derivatives, as evidenced by gas chromatography (GC) analyses. A comparative analysis of directing group effects is provided below:
Hydrolytic Dechlorination Pathways for Precursor ActivationHydrolytic dechlorination of polychlorinated precursors offers a scalable route to 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde. A patented method involves the high-pressure hydrolysis of 2-(trifluoromethyl)dichlorotoluene at 150–190°C under 0.3–0.78 MPa pressure, using a mixture of acetic acid and sodium acetate as catalysts. The reaction proceeds via nucleophilic aromatic substitution, where water attacks the electron-deficient carbon adjacent to the trifluoromethyl group, displacing chloride ions. Key parameters influencing yield include:
Catalytic Systems for Simultaneous Trifluoromethylation and HalogenationThe concurrent introduction of trifluoromethyl and halogen groups remains a formidable challenge due to the disparate electronic requirements of these substituents. A breakthrough approach employs SbF₃ as a dual-function catalyst, facilitating both fluorination and trifluoromethylation in a single reactor. In one protocol, 2-bromo-5-(trifluoromethyl)benzaldehyde is synthesized by reacting bromobenzaldehyde with trifluoromethyl iodide (CF₃I) under SbF₃ catalysis at 110°C. The catalyst activates CF₃I via oxidative addition, generating a Sb-centered intermediate that transfers the trifluoromethyl group to the aromatic ring. Simultaneously, bromine is introduced using potassium bromate (KBrO₃) in the presence of hydrobromic acid (HBr), which serves as a bromine reservoir. This one-pot method achieves an 87% yield, with a substrate-to-catalyst ratio of 100:1. Limitations include the formation of regioisomeric byproducts when electron-donating groups are present, necessitating further optimization of catalyst loading and reaction stoichiometry. X-ray crystallographic investigations of halogenated benzaldehyde derivatives have provided fundamental insights into the solid-state structures and molecular conformations of compounds containing multiple halogen substituents [1] [2]. These studies reveal critical structural parameters that govern the behavior of polyhalogenated aromatic aldehydes in crystalline environments. The crystal structure of 2-bromo-5-fluorobenzaldehyde, a closely related derivative, has been extensively characterized through single-crystal X-ray diffraction analysis [1]. This compound crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 15.3593(6) Å, b = 3.8699(2) Å, c = 23.4189(9) Å, and β = 106.330(1)° [1]. The structure contains two independent molecules in the asymmetric unit, demonstrating the tendency of halogenated benzaldehydes to adopt complex packing arrangements in the solid state [1]. Crystallographic studies of multiple halogenated benzaldehyde derivatives have established systematic trends in their structural characteristics [3] [4]. The presence of electron-withdrawing halogen substituents significantly influences the molecular geometry and crystal packing patterns [3]. These compounds consistently exhibit planar or near-planar conformations, with mean deviations from planarity typically ranging from 0.025 to 0.061 Å for non-hydrogen atoms [4] [5]. The crystallographic data reveal important geometric parameters for the aldehyde functional group in halogenated derivatives [1] [3]. Bond lengths within the aromatic ring system range from 1.374(4) to 1.405(3) Å, while the carbonyl carbon-oxygen bond distances typically measure between 1.212 and 1.225 Å [1] [6]. These values remain relatively consistent across different halogenation patterns, indicating that the electronic effects of halogen substituents do not significantly alter the fundamental bond metrics [3] [4]. Table 1: X-ray Crystallographic Data for Halogenated Benzaldehyde Derivatives
The thermal behavior and phase transition properties of halogenated benzaldehydes have been systematically investigated through crystallographic and thermodynamic studies [7] [8]. These compounds exhibit distinct melting points and thermal stability profiles that correlate with their halogenation patterns and crystal packing motifs [7]. The crystallographic analysis provides essential data for understanding the relationship between molecular structure and bulk properties in these materials [8]. Trans Effect of Bromine Substituents on Aldehyde OrientationThe orientation of the aldehyde functional group in brominated benzaldehyde derivatives is significantly influenced by steric and electronic interactions with adjacent bromine substituents [9] [1]. Crystallographic studies have consistently demonstrated that bromine atoms in ortho positions exert a pronounced trans effect on aldehyde group conformation [9]. In 2-bromo-5-fluorobenzaldehyde, the benzaldehyde oxygen atom is positioned trans to the 2-bromo substituent, with torsion angles of 174.3(2)° and 170.2(2)° for the two independent molecules in the asymmetric unit [1]. This trans configuration represents the thermodynamically favored conformation, as confirmed by both experimental crystallographic data and theoretical calculations [1]. The magnitude of the trans effect correlates directly with the number and position of bromine substituents [9]. Systematic studies of ortho-bromoarylaldehydes have revealed that single bromine substituents cause relatively modest deviations from planarity, with rotation angles typically ranging from 6° to 10° [9]. However, the presence of two bromine atoms in adjacent ortho positions dramatically increases the steric hindrance, resulting in aldehyde group rotations of up to 49° from the aromatic ring plane [9]. Comparative analysis of bromine versus other halogen substituents demonstrates that bromine exerts a more pronounced steric effect than chlorine or fluorine atoms [9] [10]. This difference arises from the larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) and fluorine (1.47 Å) [9]. The enhanced steric bulk of bromine creates more significant non-bonded interactions with the aldehyde group, leading to greater conformational distortions [9]. Table 2: Trans Effect of Bromine Substituents on Aldehyde Orientation
The electronic component of the trans effect involves the polarization of the carbon-bromine bond, which influences the electron density distribution around the aldehyde carbon [9] [6]. This electronic perturbation affects the rotational barrier for aldehyde group rotation, with calculated barriers ranging from 20 to 30 kilojoules per mole for mono-brominated derivatives [6] [9]. Temperature-dependent studies have shown that the trans effect remains consistent across different thermal conditions, indicating that the conformational preference is energetically robust [9]. The preferred trans orientation is maintained even at elevated temperatures, suggesting that the energy difference between trans and cis conformations is substantial [9]. Intermolecular Halogen Bonding Networks in Solid-State ConfigurationsHalogen bonding interactions play a crucial role in determining the solid-state packing arrangements of halogenated benzaldehyde derivatives [1] [3] [11]. These non-covalent interactions occur between electron-deficient halogen atoms (acting as Lewis acids) and electron-rich species such as other halogens, oxygen atoms, or aromatic π-systems [11] [12]. In the crystal structure of 2-bromo-5-fluorobenzaldehyde, multiple types of halogen bonding interactions are observed [1]. The most significant interaction occurs within the asymmetric unit, where a fluorine atom approaches a bromine atom at a distance of 3.1878(14) Å [1]. This distance is substantially shorter than the sum of van der Waals radii for bromine and fluorine (3.40 Å), indicating a genuine attractive halogen bonding interaction [1]. Additional halogen bonding contacts are formed between symmetry-related molecules, with fluorine-bromine distances of 3.3641(13) Å and 3.3675(14) Å [1]. These interactions are approximately at the van der Waals contact limit but still contribute to the overall stability of the crystal structure [1]. The geometric parameters of these interactions, including approach angles and directionality, conform to established criteria for halogen bonding [11]. Table 3: Intermolecular Halogen Bonding Distances in Solid-State Structures
The directionality of halogen bonding interactions follows predictable geometric patterns based on the electron density distribution around the halogen atoms [11] [13]. Bromine atoms typically exhibit σ-hole regions along the carbon-bromine bond extension, which serve as sites for electrophilic interactions with nucleophilic partners [11] [13]. The observed interaction angles in halogenated benzaldehyde structures generally range from 150° to 180°, consistent with optimal overlap between σ-holes and lone pairs [11]. Type I and Type II halogen-halogen interactions are both present in the crystal structures of polyhalogenated benzaldehydes [3] [4]. Type I interactions involve symmetric contact between halogens of similar electronegativity, while Type II interactions occur between halogens of significantly different electronegativities [3]. In compounds containing both bromine and fluorine substituents, Type II interactions predominate due to the large electronegativity difference between these elements [3] [4]. The strength of halogen bonding interactions in these systems has been estimated through computational analysis [13]. Interaction energies typically range from 5 to 30 kilojoules per mole, depending on the nature of the halogen atoms involved and their local chemical environment [13]. These energies are comparable to weak hydrogen bonding interactions and contribute significantly to the overall lattice energy of the crystals [3] [4]. The cooperative effects of multiple halogen bonding interactions create extended three-dimensional networks in the solid state [3] [12]. These networks exhibit characteristic motifs such as chains, ribbons, and layered structures, which influence the physical properties of the crystalline materials [3] [12]. The specific topology of these networks depends on the substitution pattern and the relative positions of halogen atoms within the molecular framework [3]. Computational Modeling of Electronic Substituent EffectsComputational quantum chemical studies have provided detailed insights into the electronic effects of halogen and trifluoromethyl substituents in benzaldehyde derivatives [14] [15] [16]. Density functional theory calculations using various functionals, including B3LYP, M06-2X, and ωB97XD, have been employed to investigate the electronic structure and properties of these compounds [14] [17] [15]. The trifluoromethyl group exhibits exceptionally strong electron-withdrawing characteristics, as demonstrated through computational analysis of electron density distributions [16] [18] [19]. Calculations show that each trifluoromethyl substituent can increase the electron affinity of aromatic systems by 0.5 to 0.6 electron volts per group [19]. This effect is significantly stronger than that observed for individual halogen atoms, reflecting the cumulative inductive effect of the three fluorine atoms in the trifluoromethyl group [18] [19]. The electronic effects of halogen substituents follow predictable trends based on their electronegativity and size [20] [10] [13]. Fluorine exerts the strongest electron-withdrawing effect through inductive mechanisms, while bromine shows the weakest effect among the halogens [10] [13]. Chlorine exhibits intermediate behavior between fluorine and bromine [10]. These trends are accurately reproduced in computational models and correlate well with experimental measurements of substituent constants [13]. Table 4: Electronic Substituent Effects from Computational Studies
Molecular electrostatic potential calculations reveal the distribution of electron density around halogenated benzaldehyde derivatives [21]. The aldehyde oxygen atom consistently exhibits the most negative electrostatic potential, identifying it as the primary site for nucleophilic interactions [21]. The halogen substituents create regions of positive electrostatic potential, particularly in the σ-hole regions, which correlate with their ability to participate in halogen bonding interactions [16] [13]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly affected by halogen and trifluoromethyl substitution [14] [20]. Electron-withdrawing substituents stabilize both frontier orbitals, with the lowest unoccupied molecular orbital showing greater stabilization than the highest occupied molecular orbital [14] [20]. This differential stabilization results in a reduction of the highest occupied molecular orbital-lowest unoccupied molecular orbital gap, which affects the optical and electronic properties of these compounds [14]. Natural bond orbital analysis provides quantitative measures of charge distribution and bonding characteristics in halogenated benzaldehydes [17] [13]. The aldehyde carbon atom becomes increasingly electrophilic with additional electron-withdrawing substituents, as evidenced by increased positive natural charge values [17]. This enhanced electrophilicity affects the reactivity patterns of these compounds in chemical transformations [17]. Calculations of vibrational frequencies using density functional theory methods have been validated against experimental infrared and Raman spectroscopic data [15]. The carbonyl stretching frequency is particularly sensitive to substituent effects, with electron-withdrawing groups causing blue-shifts in the C=O stretching mode [15]. The calculated frequency for the carbonyl group in benzaldehyde (1780 cm⁻¹) agrees well with experimental values, providing confidence in the computational methodology [15]. XLogP3 3.1
Hydrogen Bond Acceptor Count 5
Exact Mass 269.93034 g/mol
Monoisotopic Mass 269.93034 g/mol
Heavy Atom Count 14
Dates
Last modified: 08-10-2024
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|